molecular formula C25H24N4O6 B2851650 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260941-49-8

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2851650
CAS No.: 1260941-49-8
M. Wt: 476.489
InChI Key: SZCXQAGJFFTTFU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core fused to a 2-oxo-1,2-dihydropyridine moiety, with a 3,4-dimethoxyphenyl substituent at position 3 of the oxadiazole ring.

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-15-7-9-19(32-2)18(12-15)26-22(30)14-29-11-5-6-17(25(29)31)24-27-23(28-35-24)16-8-10-20(33-3)21(13-16)34-4/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXQAGJFFTTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the 1,2,4-oxadiazole ring, the construction of the pyridinone moiety, and the final coupling with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new drugs or understanding biochemical pathways.

    Medicine: The compound might exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: Its chemical properties could be leveraged for creating new materials or improving existing ones.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key Analogues and Their Features:

Compound Name/ID Core Structure Substituents/Functional Groups Key Spectral Data (NMR/IR) Biological Activity Reference
Target Compound 1,2,4-Oxadiazole + dihydropyridinone 3,4-Dimethoxyphenyl, 2-methoxy-5-methylphenyl Not explicitly reported in evidence Hypothesized anti-inflammatory N/A
Rapa Analogs (Compounds 1 & 7) Macrolide-like scaffold Variable substituents in regions A and B Distinct δ shifts in regions A (39–44 ppm) and B (29–36 ppm) Immunosuppressive/antifungal
3c () Thiazolidinone + acetamide 4-Nitro phenyl, 2,4-dioxothiazolidin-5-ylidene IR: 1667 cm⁻¹ (C=O); ¹H NMR: δ 3.8 (-OCH₃), 4.0 (CH₂) Hypoglycemic (in vivo mice)
Anti-exudative Triazoles () 1,2,4-Triazole + acetamide Furan-2-yl, sulfanyl groups Not explicitly reported Anti-exudative (vs. diclofenac)

Analysis:

  • Oxadiazole vs. Thiazolidinone/Triazole Cores: The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to thiazolidinone or triazole cores, which are prone to hydrolysis .
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability relative to the nitro-substituted phenyl group in compound 3c, which may influence receptor binding .
  • Spectral Trends: In Rapa analogs, substituent-induced δ shifts in NMR regions A and B correlate with altered bioactivity . Similar shifts in the target compound’s dihydropyridinone or acetamide regions could modulate its pharmacological profile.

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule featuring a combination of oxadiazole and dihydropyridine moieties. This structure suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug design. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The IUPAC name for the compound is 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide . It features multiple functional groups that enhance its biological activity:

Component Description
Oxadiazole Ring Known for its pharmacological properties including anticancer and anti-inflammatory effects.
Dihydropyridine Moiety Associated with cardiovascular benefits and potential neuroprotective effects.
Methoxy Substituents Enhance lipophilicity and may improve bioavailability.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under discussion have shown effectiveness against various cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

A study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity . The specific compound may share similar mechanisms due to its structural analogies.

Anti-inflammatory Effects

The presence of the dihydropyridine structure suggests potential anti-inflammatory properties. Dihydropyridines are often explored for their ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or modulation of nitric oxide synthase activity .

Antimicrobial Properties

Preliminary studies on related oxadiazole compounds have shown promising antimicrobial activity against various pathogens. For example, derivatives have been noted for their effectiveness against Mycobacterium tuberculosis with MIC values indicating strong inhibitory effects . This suggests that the compound may also possess similar antimicrobial properties.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could bind to receptors that modulate cellular signaling pathways related to growth and inflammation.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Activity Study :
    • A derivative with a similar structure was tested against various cancer cell lines.
    • Results indicated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis H37Rv strain .
  • Anti-inflammatory Research :
    • Compounds containing dihydropyridine structures were assessed for their ability to reduce inflammation markers in animal models.
    • Significant reductions in TNF-alpha and IL-6 were observed .
  • Antimicrobial Efficacy :
    • A series of oxadiazole compounds were screened for antibacterial activity.
    • Compounds showed MIC values ranging from 1.1 to 4.4 µM against various bacterial strains .

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